TLR7/8 antagonist 2 TLR7/8 antagonist 2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16648986
InChI: InChI=1S/C22H26FN5/c1-12-7-15(8-13(2)25-12)17-10-21-18(9-16(17)14-3-4-14)22(28-27-21)26-20-5-6-24-11-19(20)23/h7-10,14,19-20,24H,3-6,11H2,1-2H3,(H2,26,27,28)/t19-,20-/m0/s1
SMILES:
Molecular Formula: C22H26FN5
Molecular Weight: 379.5 g/mol

TLR7/8 antagonist 2

CAS No.:

Cat. No.: VC16648986

Molecular Formula: C22H26FN5

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

TLR7/8 antagonist 2 -

Specification

Molecular Formula C22H26FN5
Molecular Weight 379.5 g/mol
IUPAC Name 5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3S,4S)-3-fluoropiperidin-4-yl]-1H-indazol-3-amine
Standard InChI InChI=1S/C22H26FN5/c1-12-7-15(8-13(2)25-12)17-10-21-18(9-16(17)14-3-4-14)22(28-27-21)26-20-5-6-24-11-19(20)23/h7-10,14,19-20,24H,3-6,11H2,1-2H3,(H2,26,27,28)/t19-,20-/m0/s1
Standard InChI Key JUSJRQVEHUHMRQ-PMACEKPBSA-N
Isomeric SMILES CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3N[C@H]4CCNC[C@@H]4F)C5CC5
Canonical SMILES CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3NC4CCNCC4F)C5CC5

Introduction

Chemical and Structural Profile of TLR7/8 Antagonist 2

TLR7/8 antagonist 2 (C₂₂H₂₆FN₅) is a synthetic small molecule with a molecular weight of 379.47 g/mol . Its structure features a 2-phenyl-indole scaffold substituted with a fluorinated piperidine group, as illustrated by the SMILES notation:
CC1=CC(=CC(C)=N1)C1=CC2NN=C(N[C@H]3CCNC[C@@H]3F)C=2C=C1C1CC1 .
The stereochemistry is defined by the chiral centers at positions 19 and 20 of the piperidine ring, contributing to its high binding affinity . Crystallographic studies of related TLR7 antagonists reveal that the dimethoxyphenyl moiety at the C-2 position enhances dual TLR7/8 binding by occupying a hydrophobic pocket adjacent to the ligand-binding site .

Table 1: Molecular Properties of TLR7/8 Antagonist 2

PropertyValue
Molecular FormulaC₂₂H₂₆FN₅
Molecular Weight379.47 g/mol
SMILESCC1=CC(=CC(C)=N1)C1=CC2NN=C(N[C@H]3CCNC[C@@H]3F)C=2C=C1C1CC1
InChIKeyJUSJRQVEHUHMRQ-PMACEKPBSA-N
Purity≥98%
SolubilityUnder characterization

Mechanism of Action: Structural Basis for TLR7/8 Antagonism

TLR7/8 antagonist 2 operates by stabilizing the inactive conformation of TLR7/8 homodimers. Cryo-electron microscopy (cryo-EM) studies demonstrate that TLR7 exists in equilibrium between open (inactive) and closed (active) states . The compound binds to the ligand-binding site 1 of TLR7, a pocket previously occupied by agonists like imiquimod, thereby preventing dimerization and subsequent NF-κB signaling . For TLR8, which shares 80% sequence homology with TLR7 in the ligand-binding domain, the antagonist employs a similar mechanism but with higher potency (IC₅₀ = 0.6 nM) .

Key structural interactions include:

  • Hydrophobic contacts between the dimethoxyphenyl group and Val⁵¹⁸/Leu⁵⁴⁷ of TLR7.

  • Hydrogen bonding between the piperidine nitrogen and Asp⁵⁵⁵ of TLR8 .
    These interactions shift the conformational equilibrium toward the open state, effectively silencing receptor activation .

Pharmacological and Preclinical Data

In Vitro Potency and Selectivity

In HEK293-NF-κB reporter assays, TLR7/8 antagonist 2 exhibits nanomolar potency against TLR7 (IC₅₀ = 4.9 nM) and TLR8 (IC₅₀ = 0.6 nM), with >1,000-fold selectivity over TLR3 (IC₅₀ = 5,440 nM) and TLR4 (IC₅₀ = 15,100 nM) . Peripheral blood mononuclear cell (PBMC) assays confirm inhibition of TLR7-driven IL-6 production (IC₅₀ = 4.8 nM) and TLR9-mediated IFNα secretion (IC₅₀ = 210 nM) .

Table 2: In Vitro Activity Profile

Assay SystemTargetIC₅₀ (nM)
HEK293-NF-κB reporterTLR74.9 ± 3.6
HEK293-NF-κB reporterTLR80.6 ± 0.4
PBMC IL-6 productionTLR74.8 ± 3.6
Plasmacytoid DC IFNαTLR9210 ± 390

In Vivo Efficacy

In the MRL/lpr murine model of lupus, oral administration of TLR7/8 antagonist 2 (10–30 mg/kg) reduced proteinuria by 55% and serum anti-dsDNA antibodies by 40% over 12 weeks . Histopathological analysis revealed diminished glomerulonephritis and lymphocyte infiltration, comparable to prednisolone-treated controls . Pharmacokinetic studies in mice showed a plasma half-life of 4.2 hours and oral bioavailability of 68%, supporting once-daily dosing .

Therapeutic Implications for Autoimmune Diseases

Systemic Lupus Erythematosus (SLE)

TLR7 overexpression in SLE patients correlates with elevated IFNα and anti-nuclear antibodies . Dual TLR7/8 inhibition mitigates both MyD88-dependent cytokine release (via TLR7) and monocyte activation (via TLR8), addressing multiple SLE pathogenic pathways .

Psoriasis and Rheumatoid Arthritis

Preclinical models indicate that TLR7/8 antagonist 2 reduces IL-23/IL-17 axis activation, a key driver of psoriatic plaque formation . In collagen-induced arthritis, the compound decreased joint swelling by 70% by suppressing TLR8-mediated TNFα production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator